Cas no 691867-36-4 (N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide)

N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide is a specialized heterocyclic compound featuring a benzothiazole core linked to a pyridine carboxamide moiety via a diethylsulfamoyl bridge. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The diethylsulfamoyl group enhances solubility and bioavailability, while the benzothiazole and pyridine rings contribute to its potential as a scaffold for bioactive molecule development. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting applications in drug discovery and mechanistic studies. The compound's stability under physiological conditions further underscores its utility in targeted therapeutic and catalytic investigations.
N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide structure
691867-36-4 structure
Product Name:N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide
CAS No:691867-36-4
MF:C17H18N4O3S2
MW:390.479820728302
CID:6265305
PubChem ID:993419
Update Time:2025-05-23

N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide
    • N-{6-[(diethylamino)sulfonyl]-1,3-benzothiazol-2-yl}isonicotinamide
    • F1420-0686
    • N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)isonicotinamide
    • AKOS002050836
    • HMS3519L08
    • AP-906/42848372
    • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
    • 691867-36-4
    • Inchi: 1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-5-6-14-15(11-13)25-17(19-14)20-16(22)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,20,22)
    • InChI Key: NLPPVCJHCYAHHN-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C2C(=C1)SC(NC(C1C=CN=CC=1)=O)=N2)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 390.08203280g/mol
  • Monoisotopic Mass: 390.08203280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 129Ų

N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide Pricemore >>

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Additional information on N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide

Research Brief on N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide (CAS: 691867-36-4)

N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide (CAS: 691867-36-4) is a small-molecule compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique benzothiazole-pyridine-carboxamide scaffold, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and targeted therapy. Recent studies have explored its potential applications in oncology, inflammation, and infectious diseases, making it a compound of high interest for drug discovery and development.

The synthesis and structural optimization of N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide have been extensively documented in the literature. Researchers have employed modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and regioselective sulfonylation, to achieve high yields and purity. The compound's molecular structure has been confirmed using advanced spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography, ensuring its chemical integrity and reproducibility for further studies.

In vitro and in vivo studies have revealed that N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide exhibits potent inhibitory effects against specific kinases and proteases, which are critical targets in cancer and inflammatory diseases. For instance, recent findings published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in suppressing tumor growth in xenograft models by selectively inhibiting the PI3K/AKT/mTOR pathway. These results suggest its potential as a lead compound for developing novel anticancer agents.

Pharmacokinetic and toxicity profiles of N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide have also been investigated to assess its suitability for clinical development. Preclinical studies indicate favorable oral bioavailability and moderate plasma half-life, although further optimization may be required to mitigate off-target effects. Computational modeling and structure-activity relationship (SAR) studies are ongoing to enhance its selectivity and reduce potential adverse reactions.

In conclusion, N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylpyridine-4-carboxamide (CAS: 691867-36-4) represents a promising candidate for therapeutic intervention in multiple disease areas. Continued research efforts are focused on elucidating its mechanism of action, improving its pharmacokinetic properties, and exploring its potential in combination therapies. The compound's unique chemical structure and biological activity underscore its value in the field of chemical biology and drug discovery.

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